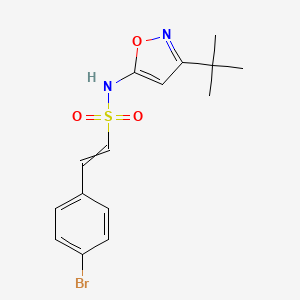2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide
CAS No.: 1376437-68-1
Cat. No.: VC5266747
Molecular Formula: C15H17BrN2O3S
Molecular Weight: 385.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1376437-68-1 |
|---|---|
| Molecular Formula | C15H17BrN2O3S |
| Molecular Weight | 385.28 |
| IUPAC Name | 2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethenesulfonamide |
| Standard InChI | InChI=1S/C15H17BrN2O3S/c1-15(2,3)13-10-14(21-17-13)18-22(19,20)9-8-11-4-6-12(16)7-5-11/h4-10,18H,1-3H3 |
| Standard InChI Key | CEQOKLXDGCWNJF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NOC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Br |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves the following steps:
-
Preparation of the Ethenesulfonamide Backbone:
-
Sulfonation of an appropriate ethenyl precursor using sulfonyl chloride derivatives under basic conditions.
-
-
Bromination of Phenyl Ring:
-
Electrophilic bromination of a phenylethene precursor to introduce the bromine atom in the para position.
-
-
Introduction of Oxazole Moiety:
-
Cyclization of an appropriate precursor (e.g., nitrile or carboxylic acid derivative) to form the 1,2-oxazole ring.
-
Coupling of the oxazole ring with the sulfonamide backbone using amide bond formation techniques.
-
These steps typically involve reagents such as sodium hydroxide (base), bromine (bromination), and coupling agents like carbodiimides for amide bond formation.
Analytical Characterization
To confirm the structure, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton (H) and carbon (C) environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., sulfonamide , oxazole). |
| X-ray Crystallography | Provides detailed 3D molecular structure and bond angles. |
Medicinal Chemistry
Sulfonamides are well-known for their pharmacological activities. The inclusion of oxazole and bromophenyl groups suggests potential applications in:
-
Antimicrobial Agents: Sulfonamides are historically significant as antibiotics.
-
Anti-inflammatory Compounds: Oxazole derivatives often exhibit anti-inflammatory properties.
-
Anticancer Research: Bromophenyl moieties may enhance interaction with biological targets, aiding in anticancer activity.
Material Science
The compound’s structural rigidity and functional groups make it a candidate for:
-
Polymer Synthesis: As a monomer for specialty polymers.
-
Optoelectronic Applications: Brominated compounds are often used in light-emitting diodes (LEDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume